molecular formula C8H4ClFO3 B14780813 3-Chloro-2-fluoro-6-formylbenzoic acid

3-Chloro-2-fluoro-6-formylbenzoic acid

Cat. No.: B14780813
M. Wt: 202.56 g/mol
InChI Key: FIEIBZPSZAJBAZ-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-formylbenzoic acid is a versatile dihalogenated benzoic acid derivative engineered for advanced chemical synthesis and research. This compound integrates a carboxylic acid group, an aldehyde moiety, and ortho-positioned halogen atoms (chloro and fluoro) on a single aromatic ring, making it a valuable synthon for constructing complex molecules . Its multifunctional nature allows for sequential and divergent synthetic routes, particularly in pharmaceutical development where it can serve as a precursor for active pharmaceutical ingredients (APIs) such as Aurora A kinase inhibitors . The presence of the fluorine atom also makes it an excellent candidate for developing 19F NMR probes, which are used to identify and quantify metabolites in complex mixtures . Furthermore, the carboxylic acid and aldehyde functional groups provide distinct sites for metal coordination and ligand formation, facilitating the creation of metal-organic frameworks (MOFs) and other functional materials . The specific arrangement of ortho substituents is known to influence the conformational landscape and intramolecular interactions of the molecule, which can define its chemical behavior and physical properties . This compound is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H4ClFO3

Molecular Weight

202.56 g/mol

IUPAC Name

3-chloro-2-fluoro-6-formylbenzoic acid

InChI

InChI=1S/C8H4ClFO3/c9-5-2-1-4(3-11)6(7(5)10)8(12)13/h1-3H,(H,12,13)

InChI Key

FIEIBZPSZAJBAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)C(=O)O)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-6-formylbenzoic acid can be achieved through several synthetic routes. One common method involves the halogenation of 2-fluorobenzoic acid followed by formylation. The reaction conditions typically include the use of halogenating agents such as thionyl chloride or phosphorus pentachloride, and formylation reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation and formylation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-6-formylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-6-formylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of chloro, fluoro, and formyl groups can influence its binding affinity and specificity towards these targets .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-2-fluoro-6-formylbenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves diazotization of a precursor amine (e.g., 3-amino-2-fluorobenzoic acid) followed by chlorination using copper chloride (CuCl₂) in acidic conditions. Temperature control (0–5°C) is critical to minimize side reactions. Purity (>95%) is achievable via recrystallization in toluene or diethyl ether .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies substituent positions but may require deuterated DMSO to resolve overlapping signals from Cl, F, and formyl groups.
  • HPLC (High-Performance Liquid Chromatography) : Validates purity using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

Q. How should researchers handle storage to maintain compound stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture, as the formyl group may hydrolyze. Purity degradation (>2% over 6 months) can be monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism of the formyl group). Cross-validate using:

  • X-ray crystallography : Resolves spatial arrangement and hydrogen-bonding patterns (e.g., carboxylic acid dimers with O–H⋯O bonds) .
  • DFT calculations : Simulate NMR chemical shifts to match experimental data .

Q. What strategies optimize regioselective functionalization of the benzoic acid core?

  • Methodological Answer :

  • Electrophilic substitution : The electron-withdrawing Cl and F groups direct reactions to the meta position. Use Lewis acids (e.g., AlCl₃) to enhance selectivity.
  • Protection/deprotection : Temporarily esterify the carboxylic acid to prevent unwanted side reactions during formylation .

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The formyl group acts as an electrophilic site for nucleophilic additions (e.g., Grignard reagents), while Cl/F hinder Pd-catalyzed couplings (e.g., Suzuki). Use bulky ligands (e.g., SPhos) to mitigate steric hindrance .

Q. What purification challenges arise due to the compound’s polarity, and how are they addressed?

  • Methodological Answer : High polarity from Cl, F, and COOH groups complicates column chromatography. Alternatives include:

  • Acid-base extraction : Partition between aqueous NaHCO₃ and organic solvents.
  • Crystallization optimization : Use mixed solvents (e.g., ethanol/water) to improve crystal yield .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate synthetic intermediates?

  • Methodological Answer :

  • Stepwise monitoring : Use TLC with UV-active spots or inline IR spectroscopy to track intermediate formation.
  • Isolation of key intermediates : For example, isolate the diazonium salt precursor before chlorination to confirm structure via FTIR (N₂⁺ stretch at 2200–2300 cm⁻¹) .

Q. What statistical methods are appropriate for analyzing yield variability in multi-step syntheses?

  • Methodological Answer : Apply ANOVA to identify critical steps (e.g., diazotization vs. chlorination) causing yield fluctuations. Use DOE (Design of Experiments) to optimize temperature and reagent stoichiometry .

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